Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate

PI3K isoform selectivity Kinase biochemical profiling Lead identification

Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate (CAS 2034595-12-3) is a synthetic small molecule (C22H26N4O3, MW 394.47 g/mol) featuring a partially saturated tetrahydroquinazoline core linked via a piperidine spacer to a methyl benzoate moiety through a carbamoyl bridge. The compound is registered in ChEMBL (CHEMBL3600776) and BindingDB (BDBM50107238) with publicly available biochemical profiling data against multiple phosphoinositide 3-kinase (PI3K) isoforms.

Molecular Formula C22H26N4O3
Molecular Weight 394.475
CAS No. 2034595-12-3
Cat. No. B2698047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate
CAS2034595-12-3
Molecular FormulaC22H26N4O3
Molecular Weight394.475
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
InChIInChI=1S/C22H26N4O3/c1-29-22(28)16-8-6-15(7-9-16)21(27)25-17-10-12-26(13-11-17)20-18-4-2-3-5-19(18)23-14-24-20/h6-9,14,17H,2-5,10-13H2,1H3,(H,25,27)
InChIKeyUGKZDLVJTBOOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate (CAS 2034595-12-3) — A Tetrahydroquinazoline-Piperidine Benzoate Scaffold with Documented PI3K Profiling Data


Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate (CAS 2034595-12-3) is a synthetic small molecule (C22H26N4O3, MW 394.47 g/mol) [1] featuring a partially saturated tetrahydroquinazoline core linked via a piperidine spacer to a methyl benzoate moiety through a carbamoyl bridge . The compound is registered in ChEMBL (CHEMBL3600776) and BindingDB (BDBM50107238) with publicly available biochemical profiling data against multiple phosphoinositide 3-kinase (PI3K) isoforms [2]. Its structural architecture places it at the intersection of quinazoline-based kinase inhibitor chemical space and tetrahydroquinazoline-containing probe compound libraries of interest for target identification and lead optimization campaigns.

Why In-Class Tetrahydroquinazoline-Piperidine Analogs Cannot Be Interchanged with CAS 2034595-12-3


The tetrahydroquinazoline-piperidine-carboxamide chemotype spans multiple biological target classes, and the specific substitution pattern at the piperidine nitrogen and the carbamoyl benzoate position dictates both potency and selectivity profiles. Compounds within this scaffold family have been reported as PI3K inhibitors [1], tankyrase modulators , and antibacterial agents [2], with activity differences spanning over three orders of magnitude depending on the nature of the aromatic amide substituent and the oxidation state of the quinazoline ring [1][2]. Critically, the methyl 4-(carbamoyl)benzoate appendage in CAS 2034595-12-3 imparts a distinct PI3K isoform selectivity fingerprint that cannot be extrapolated from analogs bearing different amide substituents (e.g., nicotinamide, pyrrole-carboxamide, or quinoline-carboxamide variants). Substituting a generic in-class compound without verification of target-specific profiling risks selecting a molecule with a fundamentally different biological activity landscape.

Quantitative Differentiation Evidence for Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate (CAS 2034595-12-3) Against Closest Comparators


PI3Kβ vs. PI3Kγ Biochemical Selectivity: A 12.6-Fold Isoform Preference Documented for CAS 2034595-12-3

In biochemical kinase inhibition assays, CAS 2034595-12-3 displays a measurable isoform selectivity window between PI3Kβ and PI3Kγ. The compound inhibited PI3Kγ with an IC50 of 2.00E+3 nM (2.0 μM), while inhibition of PI3Kβ was substantially weaker at IC50 = 2.51E+4 nM (25.1 μM), yielding a 12.6-fold selectivity ratio favoring PI3Kγ over PI3Kβ [1]. This contrasts with the selectivity profile of the close structural comparator CHEMBL2165011 (US8772480, Example 215), which exhibits high-affinity PI3Kβ inhibition (Ki = 41 nM) and a broader PI3K isoform coverage [2]. The differential selectivity fingerprints between these two tetrahydroquinazoline-piperidine analogs underscore the critical influence of the amide substituent on isoform targeting.

PI3K isoform selectivity Kinase biochemical profiling Lead identification

PI3Kδ Discriminatory Profiling: CAS 2034595-12-3 Is ~8-Fold Weaker at PI3Kδ than PI3Kγ, Defining an Isoform Activity Gradient

Across three PI3K isoforms tested in the same experimental panel, CAS 2034595-12-3 demonstrates a graded activity profile: IC50 PI3Kγ = 2,000 nM, IC50 PI3Kδ = 20,000 nM, and IC50 PI3Kβ = 25,100 nM [1]. This establishes PI3Kγ > PI3Kδ ≈ PI3Kβ as the rank order of biochemical sensitivity. In contrast, structurally related 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives from Selvakumar and Elango (2017) showed no measurable PI3K activity — their biological profile was exclusively antibacterial — demonstrating that the target engagement profile is exquisitely sensitive to the specific carboxamide substituent and quinazoline ring substitution pattern [2].

PI3Kdelta selectivity Isoform activity gradient Kinase panel screening

Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area Anchor CAS 2034595-12-3 in Lead-Like Chemical Space

CAS 2034595-12-3 has computed physicochemical properties that place it within favorable lead-like chemical space: XLogP3 = 3.3 and topological polar surface area (TPSA) = 84.4 Ų [1]. These values satisfy multiple oral drug-likeness filters (e.g., Lipinski Rule of Five, Veber criteria) simultaneously. For procurement triage, this contrasts with tetrahydroquinazoline-piperidine analogs bearing more polar substituents — for example, 2-cyclopropyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline has a reported LogP of 2.1 due to the piperazine moiety, which increases aqueous solubility but may reduce membrane permeability relative to the target compound . Conversely, the PI3Kδ-selective clinical-stage quinazoline inhibitor leniolisib (CDZ173) has a substantially higher molecular weight (>500 Da) and distinct selectivity profile, highlighting that CAS 2034595-12-3 occupies a differentiated region of property space within this chemotype class [2].

Drug-likeness parameters Physicochemical profiling Lead optimization triage

Negative Selectivity Against PIP5K1C: Absence of Off-Target Lipid Kinase Activity Distinguishes CAS 2034595-12-3 from Pan-Kinase Binders

In a counter-screening panel, CAS 2034595-12-3 showed no meaningful inhibition of phosphatidylinositol-4-phosphate 5-kinase type I gamma (PIP5K1C) at concentrations up to 100 μM (IC50 = 1.00E+5 nM) [1]. This represents a >50-fold selectivity window over its primary PI3Kγ activity (IC50 = 2,000 nM) and confirms that the compound does not promiscuously inhibit lipid kinases. While quantitative off-target profiling data for close structural analogs are not available in the public domain, many ATP-competitive kinase inhibitors within the quinazoline chemotype class show broader lipid kinase cross-reactivity, making this documented negative selectivity a practical asset for experimental design.

Kinase selectivity profiling Off-target counter-screening PIP5K1C

Validated Application Scenarios for Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate (CAS 2034595-12-3) Based on Quantitative Evidence


PI3Kγ-Preferring Biochemical Probe or Negative-Control Compound for PI3Kβ-Dependent Assays

CAS 2034595-12-3 is qualified for use as a moderately active PI3Kγ inhibitor (IC50 = 2.0 μM) in biochemical assays, with a 12.6-fold selectivity window over PI3Kβ (IC50 = 25.1 μM) [1]. This differential activity profile supports its deployment as a PI3Kγ-preferring probe in isoform-profiling panels, or as a negative control in experiments designed to interrogate PI3Kβ-specific pharmacology — a functional role that high-affinity pan-PI3K or PI3Kβ-selective inhibitors cannot serve. Users should note that the compound is not suitable as a high-potency PI3K inhibitor (low-micromolar rather than nanomolar activity) and should be benchmarked against established PI3Kγ tool compounds (e.g., AS-252424, IC50 PI3Kγ ~30 nM) when potency is the primary requirement.

Medicinal Chemistry Starting Point for Structure-Activity Relationship (SAR) Exploration of the Tetrahydroquinazoline-Piperidine Benzoate Chemotype

With a lead-like physicochemical profile (XLogP3 = 3.3, TPSA = 84.4 Ų, MW = 394.47 g/mol) [2] and documented PI3K isoform profiling data spanning three isoforms plus one off-target (PIP5K1C) [1], CAS 2034595-12-3 provides a well-characterized starting scaffold for SAR campaigns. The methyl ester moiety offers a tractable synthetic handle for hydrolysis to the carboxylic acid for further amide coupling diversification. The 10-fold PI3Kδ/PI3Kγ selectivity ratio and the ~612-fold potency gap relative to the high-affinity PI3Kβ comparator from US8772480 [3] provide clear optimization vectors: enhancing PI3K affinity and tuning isoform selectivity through systematic modification of the benzoate substituent and quinazoline ring saturation state.

Procurement-Stage Triage Tool for Differentiating Genuine PI3K-Active Tetrahydroquinazoline Compounds from Antibacterial-Only Structural Analogs

The tetrahydroquinazoline-piperidine scaffold can yield compounds with divergent biological activities depending on substitution: CAS 2034595-12-3 is PI3K-active, while the 1-(7,7-dimethyl-2-morpholino)piperidine-4-carboxamide series from Selvakumar and Elango (2017) is exclusively antibacterial with no reported kinase activity [4]. For compound library procurement and HTS triage, CAS 2034595-12-3 can serve as a positive-reference standard to distinguish PI3K-active tetrahydroquinazoline chemotypes from inactive structural analogs, reducing false-negative rates in primary screening campaigns where scaffold similarity alone might otherwise lead to erroneous compound selection.

Computational Modeling and Selectivity Prediction Benchmarking Using Public-Domain Multi-Isoform Data

CAS 2034595-12-3 is one of the few tetrahydroquinazoline-piperidine benzoate compounds with publicly available multi-isoform PI3K inhibition data (β, γ, δ) [1], making it suitable as a benchmarking data point for computational selectivity prediction models (e.g., machine learning-based kinase selectivity classifiers, molecular dynamics-based isoform selectivity analysis). The 12.6-fold β/γ selectivity ratio and 10-fold δ/γ ratio provide a quantitative ground-truth dataset that can be used to validate computational methods before applying them to virtual screening of larger tetrahydroquinazoline libraries.

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